Sigma-1 Receptor Affinity: A Micromolar Profile Distinct from High-Potency Kinase Inhibitors
5-Chloro-6-methylimidazo[1,2-a]pyrazine demonstrates a micromolar binding affinity for the sigma-1 receptor, with an IC50 of 1.18E+3 nM (1.18 µM) [1]. This is in stark contrast to other imidazo[1,2-a]pyrazine derivatives optimized as kinase inhibitors, which frequently exhibit low nanomolar potency. For example, compound 42, a PI3K/mTOR dual inhibitor, displays IC50 values of 0.06 nM and 3.12 nM for PI3Kalpha and mTOR, respectively [2]. This 20,000-fold difference in potency highlights that the C5-chloro/C6-methyl substitution pattern directs the compound away from high-affinity kinase inhibition toward a distinct, weaker interaction with the sigma-1 receptor.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.18E+3 nM (1.18 µM) |
| Comparator Or Baseline | PI3K/mTOR inhibitor 42 (IC50 on PI3Kα = 0.06 nM; IC50 on mTOR = 3.12 nM) |
| Quantified Difference | The target compound's sigma-1 affinity is approximately 20,000-fold weaker than comparator's PI3Kα affinity. |
| Conditions | In vitro binding assay against sigma receptor using [3H]DTG as radioligand in guinea pig cerebellum. |
Why This Matters
This specific, micromolar affinity profile makes 5-Chloro-6-methylimidazo[1,2-a]pyrazine a valuable tool as a negative control or for exploring sigma-1 receptor biology without the confounding effects of potent kinase inhibition.
- [1] BindingDB. Entry for CHEMBL555418. Affinity data for sigma non-opioid intracellular receptor 1 (Human). View Source
- [2] Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Eur J Med Chem, 247, 115030. View Source
